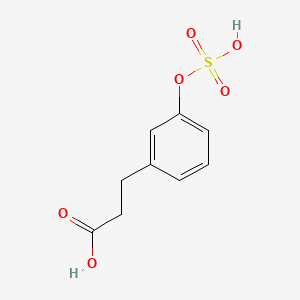

3-(3-sulfooxyphenyl)propanoic Acid

Descripción general

Descripción

El Ácido 3-(3-Hidroxifenil)propiónico sulfato es un metabolito de diversos fenoles y glucósidos. Es conocido por su papel en el metabolismo de ciertos compuestos fenólicos, incluyendo el ácido ferúlico, el ácido dihidroferúlico y el ácido dihidrocafeico . Este compuesto se estudia a menudo por sus actividades biológicas y sus posibles beneficios para la salud.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido 3-(3-Hidroxifenil)propiónico sulfato se puede sintetizar a través de métodos tanto químicos como quimioenzimáticos. La síntesis química suele implicar el uso de complejos de trióxido de azufre, como el complejo de trióxido de azufre-piridina o el complejo de trióxido de azufre-dimetilformamida . Estos reactivos reaccionan con el Ácido 3-(3-Hidroxifenil)propiónico en condiciones controladas para formar el éster sulfato.

En el enfoque quimioenzimático, se utilizan sulfotransferasas, como las de Desulfitobacterium hafniense, junto con donantes de sulfato como el sulfato de p-nitrofenilo . Este método se prefiere a menudo por su especificidad y sus condiciones de reacción suaves.

Métodos de producción industrial

La producción industrial del Ácido 3-(3-Hidroxifenil)propiónico sulfato suele seguir la ruta de síntesis química debido a su escalabilidad. El proceso implica la reacción del Ácido 3-(3-Hidroxifenil)propiónico con complejos de trióxido de azufre en reactores grandes, seguida de pasos de purificación para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 3-(3-Hidroxifenil)propiónico sulfato experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en un grupo carbonilo.

Reducción: El éster sulfato se puede reducir al alcohol correspondiente.

Sustitución: El grupo sulfato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reemplazar el grupo sulfato.

Principales productos

Oxidación: Produce Ácido 3-(3-Oxo-fenil)propiónico.

Reducción: Rendimiento Ácido 3-(3-Hidroxifenil)propiónico.

Sustitución: Da como resultado varios ácidos fenilpropiónicos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El Ácido 3-(3-Hidroxifenil)propiónico sulfato tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del Ácido 3-(3-Hidroxifenil)propiónico sulfato implica su interacción con objetivos celulares y la modulación de las vías de señalización. Se ha demostrado que inhibe la adhesión de los monocitos a las células endoteliales mediante la supresión de la expresión de E-selectina, una molécula de adhesión celular . Este efecto está mediado por la inhibición de la vía NF-κB, que desempeña un papel crucial en la inflamación y las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 3-(4-Hidroxifenil)propiónico

- Ácido 3-(2-Hidroxifenil)propiónico

- Ácido 4-Hidroxifenilacético

- Ácido 2-Hidroxifenilacético

Singularidad

El Ácido 3-(3-Hidroxifenil)propiónico sulfato es único debido a su específico grupo éster sulfato, que confiere propiedades químicas y biológicas distintas. A diferencia de sus homólogos no sulfatados, este compuesto presenta una solubilidad mejorada y diferentes vías metabólicas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y farmacológica .

Actividad Biológica

3-(3-Sulfooxyphenyl)propanoic acid, also known as compound M14, is a metabolite derived from echinacoside, an anti-dementia agent. Its biological activity has been the subject of various studies, particularly in relation to neuroprotection and metabolic regulation. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula: C9H10O5S

- Molecular Weight: 218.24 g/mol

- CAS Number: 86321-32-6

The biological activity of this compound is primarily linked to its role as a metabolite that influences several biochemical pathways:

- Neurotransmitter Regulation: It is involved in the sulfation of phenolic compounds, which can affect neurotransmitter metabolism, particularly dopamine and serotonin .

- Gut-Brain Axis: This compound has been implicated in gut-brain communication, potentially influencing neurological functions through metabolites derived from gut microbiota .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In a study involving dietary interventions with black raspberries (BRBs), significant increases in levels of this compound were associated with beneficial effects on colorectal cancer patients, suggesting a broader impact on metabolic profiles that could extend to neuroprotection .

Anti-Dementia Properties

As a metabolite of echinacoside, this compound has been evaluated for its potential in treating cognitive disorders. Echinacoside itself is known for its neuroprotective effects, and the metabolites derived from it may contribute to these benefits by modulating neuroinflammation and promoting neuronal health .

Case Studies and Research Findings

-

Dietary Intervention Study:

- Objective: To assess the impact of BRB on metabolic profiles in colorectal cancer patients.

- Method: Patients consumed 60 g of freeze-dried BRB daily for 1–9 weeks.

- Findings: The study reported a significant increase (32.25-fold) in urinary levels of this compound post-intervention. This increase correlated with apoptotic markers in tumors, indicating potential anti-cancer properties alongside neuroprotective effects .

- Biomarker Research:

Table 1: Summary of Biological Activities

Table 2: Metabolite Changes Post-BRB Intervention

| Metabolite | Pre-Intervention Level | Post-Intervention Level | Fold Change |

|---|---|---|---|

| This compound | Baseline | Increased | 32.25 |

| N-acetylproline | Baseline | Increased | 10.39 |

| 5-hydroxymethyl-2-furoic acid | Baseline | Increased | 8.56 |

Propiedades

IUPAC Name |

3-(3-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLPDPKVFZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235488 | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86321-32-6 | |

| Record name | 3-(Sulfooxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86321-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.